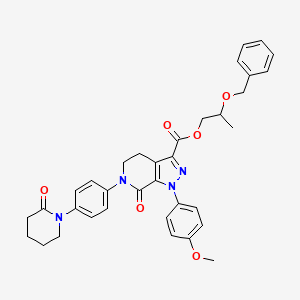

O-Benzyl Apixaban PG Ester-I

Description

Academic Significance within Apixaban Chemical Space Research

The academic significance of O-Benzyl Apixaban PG Ester-I is intrinsically linked to the stringent quality control measures required in pharmaceutical manufacturing. As a process-related impurity, its presence, even in trace amounts, can have implications for the final drug product's quality and safety profile. Research into this specific ester is crucial for several reasons:

Process Optimization: Understanding the formation mechanism of this compound allows chemists to refine and optimize the synthesis of Apixaban. By identifying the reaction conditions that favor the formation of this impurity, process parameters can be adjusted to minimize its generation, leading to a more efficient and cleaner synthesis.

Analytical Method Development: The need to detect and quantify this compound has driven the development of highly sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are essential for routine quality control and for ensuring that batches of Apixaban meet the rigorous standards set by regulatory bodies. The development of such analytical techniques is a significant area of academic and industrial research.

Impurity Profiling and Reference Standards: The synthesis and characterization of this compound are necessary to create a comprehensive impurity profile for Apixaban. This involves isolating or synthesizing the impurity to serve as a reference standard for analytical testing. Having a well-characterized reference standard is fundamental for the accurate quantification of the impurity in the final API.

The study of impurities like this compound contributes to the broader body of knowledge surrounding the chemical synthesis of complex molecules and the challenges associated with controlling their purity.

Overview of Related Chemical Intermediates and Synthetic Derivatives

The synthesis of Apixaban is a multi-step process involving several key chemical intermediates and the potential for the formation of various synthetic derivatives. This compound is one such derivative, and understanding its context requires an overview of the related chemical landscape.

Numerous synthetic routes to Apixaban have been reported, each involving a unique set of intermediates. Some of the pivotal intermediates that are central to many of these synthetic strategies include:

(Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: This compound is a crucial precursor in several synthetic pathways for Apixaban. asianpubs.org

3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: This intermediate is another important building block in the construction of the Apixaban core structure. researchgate.net

1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one: The amino derivative of the aforementioned nitro compound, representing a key transformation in the synthetic sequence. researchgate.net

Apixaban Ethyl Ester: This is often the penultimate intermediate, which is then converted to Apixaban through amidation. The conditions of this final step can sometimes lead to the formation of ester-related impurities.

The formation of synthetic derivatives, such as this compound, often occurs as byproducts during the synthesis. These derivatives can arise from side reactions of the main intermediates or from reactions with solvents or other reagents present in the reaction mixture. For instance, ester impurities like "Apixaban PG ester-1" and "PG ester-2" have been identified as arising during the process of Apixaban drug substance manufacturing. researchgate.net The "PG" in these names likely refers to propylene (B89431) glycol, a solvent that can be used in the synthesis. The "Benzyl" in this compound suggests the involvement of a benzyl (B1604629) group, potentially from a protecting group strategy or a benzyl-containing reagent.

The continuous exploration of novel synthetic routes for Apixaban often leads to the identification of new intermediates and derivatives. This research is aimed at developing more efficient, cost-effective, and environmentally friendly manufacturing processes, while also minimizing the formation of unwanted impurities. researchgate.net

Data on this compound

| Property | Value |

| Molecular Formula | C35H36N4O6 |

| IUPAC Name | 2-phenylmethoxypropyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate |

| Molecular Weight | 608.7 g/mol |

| Monoisotopic Mass | 608.26348488 Da |

Structure

3D Structure

Properties

Molecular Formula |

C35H36N4O6 |

|---|---|

Molecular Weight |

608.7 g/mol |

IUPAC Name |

2-phenylmethoxypropyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate |

InChI |

InChI=1S/C35H36N4O6/c1-24(44-23-25-8-4-3-5-9-25)22-45-35(42)32-30-19-21-38(27-13-11-26(12-14-27)37-20-7-6-10-31(37)40)34(41)33(30)39(36-32)28-15-17-29(43-2)18-16-28/h3-5,8-9,11-18,24H,6-7,10,19-23H2,1-2H3 |

InChI Key |

YBCLGWMXSQEDJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC)OCC6=CC=CC=C6 |

Origin of Product |

United States |

Synthetic Methodologies for O Benzyl Apixaban Pg Ester I

Retrosynthetic Analysis and Strategic Chemical Approaches

A logical retrosynthetic analysis of O-Benzyl Apixaban PG Ester-I commences with the disconnection of the ester linkage, a primary strategic bond. This bond disconnection reveals two key precursors: the Apixaban carboxylic acid intermediate, formally known as 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid, and the protected alcohol, 1-(benzyloxy)propan-2-ol.

The synthesis of the Apixaban carboxylic acid precursor is a well-documented multi-step process, typically originating from simpler, commercially available starting materials. The core pyrazolo-pyridinone scaffold is generally constructed through a series of reactions including cyclizations and substitutions.

The second precursor, 1-(benzyloxy)propan-2-ol, can be envisioned as being derived from the regioselective opening of propylene (B89431) oxide with benzyl (B1604629) alcohol under basic or acidic conditions, or through the mono-benzylation of 1,2-propanediol. The strategic placement of the benzyl protecting group is crucial to ensure the correct isomer is formed for the subsequent esterification.

The forward synthesis, therefore, hinges on the successful synthesis of these two key fragments and their subsequent coupling via an efficient esterification reaction. The choice of esterification method is critical to avoid side reactions and ensure a high yield of the desired product, given the multifunctional nature of the Apixaban carboxylic acid.

Detailed Synthetic Routes and Reaction Optimizations

The synthesis of this compound is a multi-step process that requires careful optimization of each reaction to ensure high purity and yield of the final product.

The judicious selection and efficient preparation of precursors are paramount for the successful synthesis of this compound.

Apixaban Carboxylic Acid Precursor: The synthesis of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is a complex undertaking. A common approach involves the initial synthesis of the pyrazolo-pyridinone core, followed by the introduction of the p-methoxyphenyl and the 4-(2-oxopiperidin-1-yl)phenyl moieties. The terminal carboxylic acid is often generated from the hydrolysis of a corresponding ester, such as the ethyl or methyl ester, which is typically carried through several synthetic steps. The hydrolysis is generally achieved under basic conditions, for example, using sodium hydroxide or potassium hydroxide in a suitable solvent system like a mixture of tetrahydrofuran and water, followed by acidic workup to precipitate the carboxylic acid.

1-(Benzyloxy)propan-2-ol: This chiral alcohol can be prepared through several methods. A common laboratory-scale synthesis involves the reaction of benzyl alcohol with propylene oxide. This reaction can be catalyzed by either an acid or a base, with the choice of catalyst influencing the regioselectivity of the epoxide ring-opening. Alternatively, the mono-benzylation of 1,2-propanediol can be achieved using a benzyl halide (e.g., benzyl bromide) in the presence of a base such as sodium hydride. Chromatographic purification is often necessary to isolate the desired isomer from any di-benzylated or isomeric byproducts.

Table 1: Precursor Synthesis Overview

| Precursor | Key Starting Materials | General Approach |

| 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid | p-Anisidine, 2-piperidone, and various heterocyclic building blocks | Multi-step synthesis involving the construction of the pyrazolo-pyridinone core, followed by functional group introductions and final hydrolysis of an ester precursor. |

| 1-(Benzyloxy)propan-2-ol | Benzyl alcohol and propylene oxide, or 1,2-propanediol and a benzyl halide | Regioselective ring-opening of propylene oxide with benzyl alcohol, or mono-benzylation of 1,2-propanediol. |

The pivotal step in the synthesis is the esterification of the Apixaban carboxylic acid with 1-(benzyloxy)propan-2-ol. Given the complexity of the carboxylic acid, mild and efficient coupling methods are preferred.

Common esterification methods that could be employed include:

Carbodiimide-mediated coupling: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), can facilitate the esterification under mild conditions. The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

Acid chloride formation followed by esterification: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with 1-(benzyloxy)propan-2-ol, usually in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.

Other coupling agents: A variety of other peptide coupling reagents can also be utilized for this transformation, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

Optimization of the reaction conditions, including the choice of solvent, temperature, and stoichiometry of reagents, is crucial to maximize the yield and minimize the formation of impurities.

Table 2: Representative Esterification Conditions

| Method | Coupling Reagent(s) | Catalyst (if any) | Base (if any) | Solvent | Temperature |

| Carbodiimide Coupling | EDC or DCC | DMAP | - | DCM or DMF | Room Temperature |

| Acid Chloride Formation | SOCl₂ or (COCl)₂ | - | TEA or Pyridine | DCM or THF | 0 °C to Room Temp |

| Peptide Coupling Reagents | BOP or HBTU | - | DIPEA | DMF | Room Temperature |

Following the esterification reaction, the crude this compound must be purified to remove unreacted starting materials, coupling reagents, and any byproducts. Common purification techniques include:

Liquid-liquid extraction: An initial workup involving washing the organic reaction mixture with aqueous solutions (e.g., dilute acid, base, and brine) can remove many of the water-soluble impurities.

Column chromatography: Silica (B1680970) gel column chromatography is a highly effective method for separating the desired ester from closely related impurities. A gradient elution system, for example, using a mixture of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane and methanol, is typically employed.

Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent system can be a powerful purification technique to obtain a highly pure crystalline material.

The purity of the isolated product is typically assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Scalability Considerations in the Laboratory Synthesis of this compound

While the above-described methods are suitable for laboratory-scale synthesis, scaling up the production of this compound presents several challenges that need to be addressed.

Reagent Cost and Availability: The cost and commercial availability of the starting materials and reagents, particularly the complex Apixaban carboxylic acid precursor and any specialized coupling agents, can become significant factors at a larger scale.

Reaction Conditions: Reactions that require cryogenic temperatures or specialized equipment may be difficult and costly to implement on a larger scale. The heat management of exothermic reactions also becomes more critical.

Purification: Chromatographic purification is often not feasible for large quantities of material due to the high solvent consumption and cost. The development of a robust crystallization procedure is therefore highly desirable for large-scale production.

Process Safety: A thorough safety assessment of all chemical transformations and handling procedures is essential before attempting a scale-up. The toxicity and reactivity of all reagents and intermediates must be carefully considered.

For a more scalable process, the choice of a cost-effective and efficient esterification method that avoids chromatography is crucial. For instance, a process that allows for the direct crystallization of the product from the reaction mixture would be highly advantageous.

Advanced Structural Elucidation of O Benzyl Apixaban Pg Ester I

High-Resolution Spectroscopic Characterization Techniques

The precise chemical structure of O-Benzyl Apixaban PG Ester-I is determined through a combination of sophisticated spectroscopic methods. These techniques provide detailed information about the connectivity of atoms, the molecular weight, and the functional groups present in the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound with the complexity of this compound, advanced 1D (¹H and ¹³C) and 2D NMR experiments are employed to assign the chemical shifts of all protons and carbons, providing unequivocal evidence of its structure.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present (e.g., aromatic, aliphatic, carbonyl). The IUPAC name for this compound is 2-phenylmethoxypropyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate. nih.gov The expected NMR data is based on its structure.

Illustrative ¹H NMR Data for this compound This table is illustrative and shows expected chemical shift regions for the key protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.40 | m | 5H | Aromatic protons (benzyl group) |

| 7.10-7.20 | m | 4H | Aromatic protons (phenyl rings) |

| 6.90-7.00 | d | 2H | Aromatic protons (methoxyphenyl group) |

| 4.50 | s | 2H | -CH₂- (benzyl) |

| 5.25 | m | 1H | -CH- (propylene glycol moiety) |

| 4.11 | t | 2H | Dihydropyridine ring protons |

| 3.81 | s | 3H | -OCH₃ |

| 3.75 | m | 2H | Propylene (B89431) glycol moiety protons |

| 3.59 | t | 2H | Piperidinyl protons |

| 3.30 | t | 2H | Dihydropyridine ring protons |

| 2.83 | br s | 1H | Propylene glycol moiety proton |

| 2.40-2.50 | m | 2H | Piperidinyl protons |

| 1.90-2.00 | m | 4H | Piperidinyl protons |

| 1.20 | d | 3H | -CH₃ (propylene glycol moiety) |

Illustrative ¹³C NMR Data for this compound This table is illustrative and shows expected chemical shift regions for the key carbons.

| Chemical Shift (ppm) | Assignment |

| 170-175 | C=O (Ester and Lactam) |

| 160-165 | C=O (Pyrazole ring) |

| 125-140 | Aromatic carbons |

| 114-116 | Aromatic carbons (methoxyphenyl group) |

| 70-75 | -CH₂-O- (Benzyl) |

| 65-70 | -CH-O- (Propylene glycol) |

| 55.5 | -OCH₃ |

| 15-50 | Aliphatic carbons (rings and chain) |

Studies on related apixaban impurities, such as Apixaban PG ester-1 and PG ester-2, have utilized ¹H NMR and ¹³C NMR for their characterization. scite.aiscribd.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for this compound

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS provides an exact mass measurement, which is used to confirm its molecular formula.

The molecular formula of this compound is C₃₅H₃₆N₄O₆. nih.gov This corresponds to a calculated exact mass of 608.2635 g/mol . nih.gov HRMS analysis would be expected to yield a measured mass that is within a very narrow tolerance (typically < 5 ppm) of this calculated value, thus confirming the elemental composition.

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₅H₃₆N₄O₆ |

| Calculated Monoisotopic Mass | 608.2635 Da |

| Expected [M+H]⁺ | 609.2708 Da |

Tandem mass spectrometry (MS/MS) experiments can also be performed to study the fragmentation patterns of the molecule. This provides further structural confirmation by identifying characteristic fragment ions. The fragmentation of the protonated molecule [M+H]⁺ would likely involve the loss of the benzyl (B1604629) group, the propylene glycol ester side chain, and other characteristic cleavages of the apixaban core structure. The use of HRMS for the analysis of apixaban and its metabolites is a well-established technique. nih.gov

Vibrational Spectroscopy (Infrared, Raman) for this compound Structural Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific types of bonds and functional groups. For this compound, key functional groups include the ester carbonyl (C=O), amide carbonyl (lactam), aromatic rings (C=C and C-H), ether linkages (C-O), and aliphatic chains (C-H).

Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3100-3000 | Aromatic C-H stretch |

| 3000-2850 | Aliphatic C-H stretch |

| ~1735 | Ester C=O stretch |

| ~1690 | Amide C=O stretch (Lactam) |

| 1600-1450 | Aromatic C=C stretches |

| 1250-1050 | C-O stretch (Ether and Ester) |

X-ray Crystallography for Solid-State Structural Determination of this compound

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise positions of all atoms in space.

While specific crystallographic data for this compound is not publicly available, the technique would provide the following crucial information:

Molecular Conformation: The exact spatial arrangement of the atoms and functional groups.

Stereochemistry: The absolute configuration of any chiral centers.

Intermolecular Interactions: Details of how the molecules are packed in the crystal lattice, including hydrogen bonding and van der Waals interactions.

Crystal System and Space Group: Fundamental parameters describing the symmetry of the crystal.

Crystallographic studies have been performed on apixaban and its cocrystals, revealing important details about their solid-state structures. These studies provide a framework for understanding how a related molecule like this compound might crystallize and what types of intermolecular interactions could be expected.

Analytical Methodologies for Research Applications of O Benzyl Apixaban Pg Ester I

Chromatographic Method Development for Purity and Quantification in Research Samples

Chromatographic techniques are the cornerstone for assessing the purity and determining the concentration of O-Benzyl Apixaban PG Ester-I in research samples. The development of robust and specific methods is crucial for separating the compound from the API, other intermediates, and potential degradation products.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely employed technique for the analysis of Apixaban and its related compounds, including this compound. These methods offer high resolution, sensitivity, and reproducibility.

Development of a stability-indicating RP-HPLC method is critical to separate this compound from other known and potential unknown impurities. A typical method involves a C18 or a Phenyl stationary phase, which provides the necessary selectivity for these structurally similar compounds. Gradient elution is commonly used to achieve optimal separation of a wide range of impurities with varying polarities within a reasonable timeframe. The mobile phase often consists of an aqueous buffer (such as phosphate or acetate) and an organic modifier like acetonitrile or methanol. nih.govresearchgate.net Ultraviolet (UV) detection is standard, with wavelengths around 280 nm often chosen for sensitive detection of Apixaban and its related substances due to the chromophoric nature of the molecules. nih.govresearchgate.net Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure linearity, precision, accuracy, and robustness. researchgate.net

Below is a table summarizing typical HPLC conditions used for the analysis of Apixaban and its impurities, which are applicable for the analysis of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Zorbax RX C18 (250 x 4.6 mm, 5 µm) nih.gov | Puratis C18 (250 x 4.6 mm, 5 µm) researchgate.net | Ascentis Express C18 (100 x 4.6 mm, 2.7 µ) researchgate.net |

| Mobile Phase A | Buffer:Acetonitrile (90:10 v/v) nih.gov | 0.1% Trifluoroacetic Acid (TFA) in Water researchgate.net | Phosphate Buffer researchgate.net |

| Mobile Phase B | Water:Acetonitrile (10:90 v/v) nih.gov | Acetonitrile researchgate.net | Acetonitrile researchgate.net |

| Elution Mode | Gradient nih.gov | Gradient researchgate.net | Gradient researchgate.net |

| Flow Rate | 1.0 mL/min nih.gov | Not Specified | Not Specified |

| Column Temp. | 40°C nih.gov | 25°C researchgate.net | 35°C researchgate.net |

| Detection | 280 nm nih.gov | 280 nm researchgate.net | 225 nm researchgate.net |

This table is generated based on data from multiple sources for illustrative purposes.

Gas Chromatography (GC) is generally not suitable for the direct analysis of large, complex, and non-volatile molecules like this compound due to its high molecular weight (608.7 g/mol ) and low volatility. nih.gov Direct injection into a GC system would require high temperatures that would likely cause thermal degradation of the compound before volatilization.

The IUPAC name for this compound is 2-phenylmethoxypropyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate. nih.gov The "propyl" portion of the ester group contains a chiral center at the second carbon atom, meaning the compound can exist as a pair of enantiomers. While Apixaban itself is achiral, this specific intermediate is chiral. nih.gov Therefore, assessing the enantiomeric purity is a critical aspect of its analysis, especially if one enantiomer has different pharmacological or toxicological properties or if the subsequent synthesis steps are stereospecific.

Chiral chromatography is the definitive method for separating and quantifying enantiomers. This is typically achieved using HPLC with a chiral stationary phase (CSP). CSPs are designed with a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.

For a compound like this compound, a normal-phase or polar organic mode on a polysaccharide-based chiral column would be a primary approach. The mobile phase would typically consist of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like ethanol or isopropanol). The development of such a method would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomers.

Hyphenated Techniques for Comprehensive Analysis of this compound

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for both quantification and structural elucidation, offering enhanced sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the trace-level quantification and unambiguous identification of pharmaceutical impurities. Its high sensitivity and selectivity make it ideal for detecting and quantifying this compound, even when present at very low levels in a complex matrix like a crude reaction mixture or in the final API.

In this technique, the HPLC system separates the components of the sample, which are then introduced into the mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI) in positive mode for a molecule like this. The first stage of mass analysis (MS1) selects the precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass analysis (MS2). By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, exceptional selectivity and low limits of detection (LOD) and quantification (LOQ) can be achieved. researchgate.netmdpi.com This specificity allows for accurate quantification even in the presence of co-eluting, isobaric interferences. Furthermore, the fragmentation pattern serves as a chemical fingerprint, providing definitive structural confirmation of the impurity.

Illustrative LC-MS/MS Parameters for Apixaban-Related Compounds:

| Parameter | Typical Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 460.2 (for Apixaban) |

| Product Ion(s) (m/z) | Fragmentation pattern specific to the compound |

| Collision Energy | Optimized for specific ion transition |

This table is for illustrative purposes. The specific m/z values would be determined for this compound (C35H36N4O6, Exact Mass: 608.26). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it the gold standard for the identification and quantification of volatile and semi-volatile organic compounds. While not used for the direct analysis of this compound, GC-MS is crucial for identifying and controlling potentially harmful volatile impurities that may be present in the sample.

This includes residual solvents left over from the synthesis and purification processes. More critically, GC-MS is a highly sensitive method for detecting potential genotoxic impurities (GTIs), such as nitrosamines, which can sometimes form during pharmaceutical manufacturing processes under certain conditions. Regulatory agencies have stringent limits on such impurities due to their carcinogenic potential. A typical GC-MS method for these trace impurities involves a highly specific capillary column and operation of the mass spectrometer in Selected Ion Monitoring (SIM) mode to achieve the necessary low detection limits.

Method Validation in Research Contexts

In the realm of pharmaceutical research and development, the validation of analytical methods is a critical step to ensure the reliability, consistency, and accuracy of experimental data. For a compound such as this compound, a key intermediate in the synthesis of Apixaban, robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the quality of the final active pharmaceutical ingredient (API). Method validation provides documented evidence that a specific analytical procedure is suitable for its intended purpose. The following subsections detail the key validation parameters for analytical methods applied to this compound in a research setting.

Specificity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound, a common analytical technique employed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The specificity of an HPLC method is typically demonstrated by showing that there is no interference from blank samples (diluent or mobile phase) or known related substances at the retention time of the this compound peak.

| Compound | Retention Time (minutes) | Interference Observed |

| Blank (Mobile Phase) | No Peak | No |

| Placebo | No Peak | No |

| This compound | 5.8 | - |

| Apixaban | 3.2 | No |

| Related Impurity A | 4.1 | No |

| Related Impurity B | 7.2 | No |

This interactive table demonstrates the specificity of an analytical method, showing distinct retention times for this compound and potential interfering substances.

Linearity

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For this compound, linearity is typically established by preparing a series of standard solutions of known concentrations and analyzing them. The response (e.g., peak area in an HPLC chromatogram) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R²) value, typically greater than 0.99, indicates a strong linear relationship.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 10 | 150234 |

| 20 | 301567 |

| 40 | 602458 |

| 60 | 903589 |

| 80 | 1204789 |

| 100 | 1505987 |

This interactive table presents linearity data for this compound, which can be used to plot a calibration curve and determine the correlation coefficient.

Linearity of this compound

Correlation Coefficient (R²): 0.9995

Linear Range: 10 - 100 µg/mL

Accuracy

Accuracy is the measure of the closeness of the experimental value to the true value. In the analysis of this compound, accuracy is often determined by recovery studies. This involves adding a known amount of the this compound standard to a sample (spiking) and then analyzing the sample to determine the percentage of the added standard that is recovered. High recovery rates, typically between 98% and 102%, indicate an accurate method.

| Spiked Level (%) | Amount Added (mg) | Amount Recovered (mg) | % Recovery |

| 80 | 8.0 | 7.92 | 99.0 |

| 100 | 10.0 | 10.05 | 100.5 |

| 120 | 12.0 | 11.88 | 99.0 |

This interactive table shows the results of an accuracy study for this compound, demonstrating the method's ability to provide results close to the true value.

Precision

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). A low %RSD, typically less than 2%, indicates a precise method.

Repeatability (Intra-day Precision)

| Sample No. | Assay (%) |

|---|---|

| 1 | 99.8 |

| 2 | 100.1 |

| 3 | 99.5 |

| 4 | 100.3 |

| 5 | 99.7 |

| 6 | 100.0 |

This interactive table presents data on the repeatability of the analytical method for this compound.

Mean Assay (%): 99.9

Standard Deviation: 0.32

%RSD: 0.32%

Intermediate Precision (Inter-day Precision)

| Day | Analyst | Mean Assay (%) | %RSD |

|---|---|---|---|

| 1 | 1 | 99.9 | 0.32% |

| 2 | 2 | 100.2 | 0.45% |

This interactive table summarizes the intermediate precision results, showing the consistency of the method across different days and analysts.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), where the LOD is typically established at an S/N ratio of 3:1 and the LOQ at an S/N ratio of 10:1.

| Parameter | Value (µg/mL) | Basis |

| Limit of Detection (LOD) | 0.1 | Signal-to-Noise Ratio (3:1) |

| Limit of Quantification (LOQ) | 0.3 | Signal-to-Noise Ratio (10:1) |

This interactive table provides the determined LOD and LOQ for this compound, indicating the sensitivity of the analytical method.

O Benzyl Apixaban Pg Ester I As a Chemical Intermediate in Advanced Organic Synthesis

Its Role in the Synthesis of Apixaban and Related Chemical Analogs

O-Benzyl Apixaban PG Ester-I, with the chemical formula C35H36N4O6, serves as a sophisticated precursor in the multi-step synthesis of Apixaban arkat-usa.org. Its structure incorporates the core pyrazole-pyridine scaffold of Apixaban, but with two key modifications: the terminal carboxamide group of Apixaban is present as a propylene (B89431) glycol (PG) ester, and the hydroxyl group of the propylene glycol moiety is protected by a benzyl (B1604629) ether.

The strategic inclusion of these functional groups highlights the principles of protecting group chemistry in complex organic synthesis. The benzyl group acts as a temporary shield for the hydroxyl group of the propylene glycol ester. This protection is crucial to prevent the hydroxyl group from participating in unintended side reactions during subsequent synthetic steps. Benzyl ethers are widely used as protecting groups due to their relative stability under a variety of reaction conditions and the availability of reliable methods for their removal.

The primary role of this compound is to function as a late-stage intermediate that can be readily converted to Apixaban. The final step in this synthetic sequence involves the amidation of the ester. The use of a propylene glycol ester, in particular, has been noted in the patent literature to potentially facilitate a more rapid and efficient amidation reaction compared to simpler alkyl esters, such as ethyl esters. This can be a significant advantage in large-scale pharmaceutical manufacturing, leading to improved yields and reduced reaction times.

The general synthetic pathway involving this intermediate can be conceptualized as follows:

Formation of the protected ester: The core Apixaban carboxylic acid is esterified with O-benzyl propylene glycol.

Final deprotection and amidation: The benzyl protecting group is removed, and the resulting ester is treated with a source of ammonia to form the final carboxamide of Apixaban.

This approach allows for the purification of the advanced ester intermediate, which can contribute to a higher purity profile of the final API.

Furthermore, this compound and similar ester intermediates are valuable platforms for the synthesis of Apixaban analogs. By modifying the ester group or other parts of the molecule before the final amidation step, researchers can efficiently generate a library of related compounds for structure-activity relationship (SAR) studies. These studies are essential for the discovery of new anticoagulant agents with potentially improved efficacy, selectivity, or pharmacokinetic properties.

Table 1: Key Functional Groups of this compound and their Role in Synthesis

| Functional Group | Chemical Structure | Role in Synthesis |

| Propylene Glycol Ester | -COOCH(CH3)CH2O-Bn | Precursor to the final carboxamide of Apixaban; may enhance amidation reaction kinetics. |

| Benzyl Ether | -OCH2C6H5 | Protecting group for the hydroxyl moiety of the propylene glycol ester, preventing side reactions. |

| Pyrazole-Pyridine Core | (Apixaban Core Structure) | The fundamental scaffold responsible for the pharmacological activity of Apixaban. |

Chemical Transformations and Derivatizations of this compound for Research Purposes

Beyond its direct role in the synthesis of Apixaban, this compound is a versatile substrate for a variety of chemical transformations and derivatizations, making it a valuable tool for medicinal chemistry research. The presence of multiple reactive sites allows for targeted modifications to explore the chemical space around the Apixaban scaffold.

Deprotection of the Benzyl Ether:

A primary chemical transformation is the cleavage of the benzyl ether protecting group. This is typically achieved through catalytic hydrogenolysis, a reaction that is generally high-yielding and clean. The removal of the benzyl group unmasks the free hydroxyl group on the propylene glycol ester. This newly exposed hydroxyl group can then be further functionalized. For example, it could be acylated to introduce different ester groups or etherified to append other functionalities, leading to the creation of novel Apixaban analogs with modified pharmacokinetic profiles.

Modification of the Ester Group:

The propylene glycol ester itself can be a point of diversification. It can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This carboxylic acid is a key intermediate that can be coupled with a wide range of amines to generate a diverse library of amide analogs of Apixaban. This approach is fundamental in SAR studies to probe the importance of the carboxamide group for biological activity.

Alternatively, the ester can undergo transesterification with different alcohols to produce a variety of other ester analogs. These ester derivatives can serve as prodrugs, which are inactive compounds that are metabolized in the body to release the active carboxylic acid or amide.

Reactions on the Heterocyclic Core:

While the pyrazole-pyridine core is generally stable, it can undergo certain chemical transformations. For instance, electrophilic aromatic substitution reactions could potentially be explored on the phenyl rings of the molecule, although the existing substituents will direct the position of any new functional groups. Such modifications could be used to investigate the electronic and steric requirements for binding to the target enzyme, Factor Xa.

The strategic application of these chemical transformations allows researchers to systematically modify the structure of Apixaban and evaluate the impact of these changes on its anticoagulant activity. This process is crucial for the rational design of next-generation antithrombotic agents.

Table 2: Potential Chemical Transformations of this compound for Research Applications

| Transformation | Reagents and Conditions | Resulting Functional Group | Research Purpose |

| Debenzylation | H2, Pd/C | Free Hydroxyl | Allows for further functionalization of the propylene glycol moiety. |

| Ester Hydrolysis | NaOH (aq) or LiOH (aq) | Carboxylic Acid | Key intermediate for the synthesis of diverse amide analogs. |

| Transesterification | R-OH, Acid or Base Catalyst | Different Ester | Creation of prodrugs or analogs with modified properties. |

| Amidation of the derived carboxylic acid | Amine, Coupling Agent | Novel Amide | Exploration of structure-activity relationships of the carboxamide group. |

Theoretical and Computational Chemistry Studies of O Benzyl Apixaban Pg Ester I

Molecular Modeling and Conformational Analysis

Molecular modeling of O-Benzyl Apixaban PG Ester-I is essential for understanding its three-dimensional structure and conformational flexibility. The process typically begins with the generation of a 3D structure, which can be obtained from databases such as PubChem. nih.gov This initial structure serves as the foundation for more detailed conformational analysis.

Conformational analysis aims to identify the stable, low-energy conformations of the molecule. Given the structural complexity of this compound, which includes multiple rotatable bonds, a systematic or stochastic conformational search is generally employed. Molecular mechanics force fields, such as MMFF94 or AMBER, are commonly used for these calculations due to their computational efficiency in handling large molecules. The analysis would involve rotating the flexible dihedral angles and calculating the potential energy of each resulting conformer. The results of such an analysis would yield a potential energy surface, highlighting the global and local energy minima, which correspond to the most stable conformations.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Flexibility |

|---|---|---|

| C-O-C-C (Ester Linkage) | Rotation around the ester bond | Moderate |

| C-N-C-C (Piperidine Ring) | Ring puckering and substituent orientation | High |

| Ar-N (Pyrazolopyridine) | Rotation of the phenyl group attached to the pyrazole (B372694) | Moderate to Low |

The identification of the most stable conformers is critical as the three-dimensional shape of a molecule significantly influences its physical and chemical properties. For instance, the spatial arrangement of functional groups can affect intermolecular interactions and reactivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

To gain a deeper understanding of the electronic properties and reactivity of this compound, quantum chemical calculations are employed. Density Functional Theory (DFT) is a widely used method for such investigations, offering a good balance between accuracy and computational cost. Calculations are typically performed using a basis set like 6-31G(d,p) to provide a reliable description of the electronic structure.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can pinpoint the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen atoms of the ester and amide groups are expected to be electron-rich, while the aromatic protons and regions near the nitrogen atoms may be electron-deficient.

Table 2: Predicted Electronic Properties of this compound (Theoretical DFT Calculation)

| Property | Predicted Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

These computational predictions are invaluable for understanding the molecule's reactivity in various chemical environments and for predicting potential metabolic pathways or degradation products.

Prediction of Spectroscopic Properties (e.g., NMR, IR Simulations)

Computational chemistry can also predict the spectroscopic properties of this compound, which is essential for its characterization.

NMR Spectroscopy Simulation: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. These calculations provide predicted 1H and 13C NMR spectra. By comparing the calculated shifts with experimental data (if available), the structure of the molecule can be confirmed. The predicted chemical shifts are influenced by the electronic environment of each nucleus.

Table 3: Predicted 1H NMR Chemical Shifts for Key Protons in this compound (Theoretical)

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Benzyl Group) | 7.2 - 7.4 | Multiplet |

| Methylene Protons (Benzyl CH2) | ~4.5 | Singlet |

| Methoxyphenyl Protons | 6.9 - 7.5 | Multiplets (AA'BB' system) |

| Piperidine Ring Protons | 1.8 - 3.7 | Multiplets |

IR Spectroscopy Simulation: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies of the molecule's bonds. These calculations, typically performed at the DFT level, predict the frequencies at which the molecule will absorb infrared radiation. Each predicted absorption peak corresponds to a specific vibrational mode, such as the stretching or bending of a particular functional group.

Table 4: Predicted IR Absorption Frequencies for this compound (Theoretical)

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|---|

| C=O (Ester) | Stretch | ~1735 |

| C=O (Lactam) | Stretch | ~1680 |

| C=O (Pyrazolone) | Stretch | ~1650 |

| C-O (Ester) | Stretch | ~1250 |

| C-N | Stretch | ~1350 |

| Aromatic C-H | Stretch | ~3050 |

These predicted spectroscopic data serve as a powerful tool for the structural elucidation and identification of this compound and can guide experimental spectroscopic analysis.

Future Research Directions and Unexplored Academic Avenues for O Benzyl Apixaban Pg Ester I

Novel Synthetic Approaches and Catalyst Development for O-Benzyl Apixaban PG Ester-I

The synthesis of this compound is intrinsically linked to the manufacturing process of Apixaban, where it can arise from the reaction of Apixaban's core structure with benzyl-protected propylene (B89431) glycol derivatives. scite.ai Future research could focus on the deliberate and controlled synthesis of this compound, not as an impurity, but as a target molecule for various applications.

Novel Synthetic Strategies:

Current synthetic routes leading to Apixaban often involve the use of various solvents and catalysts that can inadvertently lead to the formation of ester impurities. google.com A key area for future research would be the development of a targeted synthetic route to this compound. This could involve the direct esterification of the Apixaban carboxylic acid precursor with a suitable benzyl-protected propylene glycol derivative.

One potential approach could be a palladium-catalyzed C-H acyloxylation, which has been shown to be effective for the direct benzylation of carboxylic acids with toluene (B28343). organic-chemistry.org Adapting this methodology could provide a more atom-economic and efficient synthesis of the target ester. Another avenue to explore is the use of milder esterification agents, such as 2-benzyloxy-1-methylpyridinium triflate, which has been used for the synthesis of benzyl (B1604629) esters under neutral conditions. nih.gov

Catalyst Development:

The choice of catalyst is crucial in directing the reaction towards the desired product and minimizing unwanted side reactions. Research into novel catalysts could significantly enhance the efficiency and selectivity of this compound synthesis. For instance, the use of tetranuclear zinc clusters as catalysts for transesterification reactions under mild conditions could be investigated. organic-chemistry.org Additionally, exploring enzyme-catalyzed esterification could offer a highly selective and environmentally friendly synthetic route.

Table 1: Potential Novel Synthetic Approaches for this compound

| Synthetic Approach | Potential Catalyst | Key Advantages |

| Direct Esterification | Carbodiimides (e.g., DCC, EDC) with a catalyst (e.g., DMAP) | Well-established, versatile |

| Palladium-Catalyzed C-H Acyloxylation | Palladium acetate (B1210297) with a suitable ligand | High atom economy, direct use of toluene derivatives |

| Mild Esterification | 2-Benzyloxy-1-methylpyridinium triflate | Neutral reaction conditions, suitable for sensitive substrates |

| Transesterification | Tetranuclear zinc cluster | Mild conditions, high yield |

| Enzymatic Esterification | Lipases | High selectivity, environmentally friendly |

Potential Applications in Other Chemical Fields (e.g., Chemical Biology Tool Development, Material Science)

While this compound is currently viewed as a pharmaceutical impurity, its unique chemical structure suggests potential applications in other scientific domains.

Chemical Biology Tool Development:

The benzyl ether and ester moieties in this compound could be exploited in the development of chemical probes. Benzyl esters are known to be sensitive to hydrolysis, and this property could be harnessed to design activity-based probes. nih.gov For instance, the compound could be modified to incorporate a fluorophore or a bioluminescent reporter, which would be released upon enzymatic cleavage of the ester bond by specific esterases. Such a probe could be used to study the activity of these enzymes in biological systems.

Furthermore, the benzyl group itself can be used as a temporary protecting group that can be removed under specific conditions, such as through visible-light-mediated oxidative debenzylation. acs.org This opens up possibilities for creating caged compounds that can be activated at a specific time and location within a biological system.

Material Science:

Pharmaceutical intermediates are increasingly being explored for their potential in material science. The rigid core structure of this compound, combined with the flexible propylene glycol and benzyl groups, could impart interesting properties to polymeric materials. For example, it could be investigated as a monomer or a cross-linking agent in the synthesis of novel polymers. The incorporation of such a molecule into a polymer backbone could influence its thermal stability, solubility, and mechanical properties.

There is also a growing interest in "drug-catalyzed polymerization," where drug molecules themselves act as catalysts for polymerization, leading to the one-pot synthesis of drug-embedded nanomaterials. rsc.org While this compound is not a drug, its structural similarity to Apixaban suggests that it could be explored in similar polymerization-based drug delivery systems.

Advanced Analytical Challenges and Solutions for this compound in Complex Chemical Matrices

The accurate detection and quantification of this compound are crucial for ensuring the purity and safety of the final Apixaban drug product. synthinkchemicals.comkarpschem.in Analyzing this compound in complex matrices, such as during the manufacturing process or in the final drug formulation, presents several analytical challenges.

Analytical Challenges:

A primary challenge is the chromatographic separation of this compound from the active pharmaceutical ingredient (API), Apixaban, and other related impurities. nih.govnih.gov Their structural similarity can lead to co-elution in high-performance liquid chromatography (HPLC), making accurate quantification difficult. Furthermore, the low concentration of this impurity relative to the API requires highly sensitive analytical methods. tandfonline.com

Another challenge is the potential for on-column degradation or transformation of the ester, which could lead to inaccurate results. The choice of mobile phase, pH, and column temperature must be carefully optimized to ensure the stability of the analyte during analysis. nih.gov

Advanced Analytical Solutions:

To address these challenges, advanced analytical techniques are employed. Ultra-high-performance liquid chromatography (UHPLC) offers higher resolution and shorter analysis times compared to conventional HPLC, facilitating the separation of closely related compounds. nih.gov

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides high sensitivity and selectivity for the detection and quantification of impurities. researchgate.netrsc.org The use of high-resolution mass spectrometry (HRMS) can aid in the structural elucidation of unknown impurities. google.com The development of certified reference standards for this compound is also essential for accurate quantification and method validation. usp.orgsynzeal.com

Table 2: Advanced Analytical Techniques for this compound

| Analytical Technique | Key Advantages |

| UHPLC | High resolution, fast analysis times, improved separation efficiency. nih.gov |

| LC-MS/MS | High sensitivity and selectivity, allows for quantification at low levels. researchgate.netrsc.org |

| HRMS | Accurate mass measurement, aids in structural elucidation of unknown impurities. google.com |

| Certified Reference Standards | Ensures accuracy and traceability of analytical measurements. usp.orgsynzeal.com |

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for O-Benzyl Apixaban PG Ester-I, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves multi-step processes, including benzylation of apixaban intermediates and esterification with protective groups. Reaction optimization (e.g., temperature, catalysts like Pd/C for hydrogenolysis) is critical. For example, adjusting solvent polarity (e.g., DMF vs. THF) can improve intermediate stability. Purification via column chromatography or recrystallization is recommended to achieve >95% purity. Cost structures and raw material selection (e.g., benzyl bromide derivatives) are detailed in market reports analyzing apixaban manufacturing .

Q. How can researchers validate the structural integrity of this compound during synthesis?

- Methodological Answer: Use a combination of spectroscopic techniques:

- NMR : Confirm benzyl and ester functional groups (e.g., aromatic protons at δ 7.2–7.4 ppm for benzyl, ester carbonyl at ~170 ppm in NMR).

- HPLC-MS : Monitor molecular ion peaks ([M+H]) and compare retention times against reference standards.

Market segmentation by formulation (tablet vs. capsule) in apixaban studies underscores the need for rigorous analytical validation to ensure batch consistency .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in pharmacokinetic data between this compound and its parent drug, apixaban?

- Methodological Answer: Conduct comparative in vitro metabolism assays using hepatic microsomes to assess ester hydrolysis rates. Pair with in vivo PK studies in rodent models, measuring plasma concentrations via LC-MS/MS. Meta-analyses of apixaban’s bioavailability (e.g., 50% oral absorption) and bleeding risks (RR 0.68 vs. rivaroxaban) provide benchmarks for derivative evaluation . Sensitivity analyses, as seen in extended anticoagulation trials, can isolate variables like renal clearance impacts .

Q. How does the chiral purity of this compound influence its anticoagulant efficacy?

- Methodological Answer: Enantiomeric excess (ee) must exceed 99% to avoid off-target effects. Use chiral HPLC or SFC (supercritical fluid chromatography) for separation. In in vitro assays (e.g., Factor Xa inhibition), compare IC values of enantiomers. Clinical data from apixaban trials show that minor impurities (<0.1%) can alter bleeding profiles (RR 0.84 for major bleeding), emphasizing the need for stringent stereochemical control .

Q. What computational models predict the stability of this compound under varying pH and temperature conditions?

- Methodological Answer: Apply molecular dynamics simulations to assess ester bond hydrolysis susceptibility. Validate with accelerated stability studies (40°C/75% RH for 6 months) and degradation product profiling via UPLC-QTOF. Market reports highlight apixaban’s sensitivity to moisture, necessitating protective formulations (e.g., enteric coatings), which can inform derivative storage protocols .

Data Analysis and Interpretation

Q. How should researchers address heterogeneity in meta-analyses comparing this compound derivatives with other anticoagulants?

- Methodological Answer: Use random-effects models to account for variability across studies. Subgroup analyses by dosing (e.g., 2.5 mg vs. 5 mg apixaban) or patient demographics (e.g., renal impairment) can identify confounding factors. Reference the ARISTOTLE trial’s emulation framework, which adjusted for TTR (time in therapeutic range) in warfarin comparators . Sensitivity analyses excluding outlier datasets (e.g., post-2020 COVID-19 impacts) improve reliability .

Q. What cost-effectiveness methodologies apply when evaluating this compound in preclinical development?

- Methodological Answer: Build Markov models comparing lifetime costs (synthesis, purification) and outcomes (e.g., thromboembolism prevention). Input clinical efficacy data from apixaban’s NOAC trials, where apixaban demonstrated cost-saving advantages over rivaroxaban (RR 0.75 for net clinical harm) . Scenario analyses should include manufacturing scalability and regulatory approval timelines, as seen in apixaban’s FDA approval pathway .

Experimental Design Considerations

Q. What in vivo models best replicate human coagulation dynamics for testing this compound?

- Methodological Answer: Use transgenic mice expressing human Factor Xa or rabbit models of venous thrombosis. Measure endpoints like clot weight and bleeding time. Dose-response curves should align with apixaban’s established ED (1–2 mg/kg). Studies on apixaban’s renal excretion (27% unchanged) inform dosing adjustments in models with impaired clearance .

Q. How can researchers optimize formulation stability for this compound in oral delivery systems?

- Methodological Answer: Test lipid-based nanoemulsions or solid dispersions to enhance solubility. Use DSC (differential scanning calorimetry) to assess polymorphic transitions. Market data on apixaban’s tablet vs. capsule performance (e.g., bioavailability differences) guide excipient selection . Accelerated stability protocols should mirror ICH guidelines, with degradation kinetics modeled using Arrhenius equations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.